molecular formula C11H8Cl2 B15068836 1-Chloro-7-(chloromethyl)naphthalene

1-Chloro-7-(chloromethyl)naphthalene

Cat. No.: B15068836
M. Wt: 211.08 g/mol
InChI Key: KJAFNUQHDYBTNV-UHFFFAOYSA-N
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Description

1-Chloro-7-(chloromethyl)naphthalene is an organic compound with the molecular formula C11H8Cl2. It is a derivative of naphthalene, where two chlorine atoms are substituted at the 1 and 7 positions. This compound is known for its applications in organic synthesis and industrial processes.

Preparation Methods

The preparation of 1-Chloro-7-(chloromethyl)naphthalene involves several synthetic routes. One common method includes the reaction of naphthalene with paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as ferric chloride and copper chloride. The reaction mixture is then subjected to heat preservation, liquid separation, and washing to obtain the crude product. The crude product is further purified by dissolving in an alcohol solvent, followed by crystallization, filtration, washing, and drying .

Chemical Reactions Analysis

1-Chloro-7-(chloromethyl)naphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, sodium bicarbonate, and various catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-7-(chloromethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-7-(chloromethyl)naphthalene involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the compound are susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This property makes it a valuable intermediate in various organic synthesis processes .

Comparison with Similar Compounds

1-Chloro-7-(chloromethyl)naphthalene can be compared with other chlorinated naphthalene derivatives, such as:

    1-Chloronaphthalene: This compound has a single chlorine atom substituted at the 1 position.

    2-Chloronaphthalene: Similar to 1-Chloronaphthalene but with the chlorine atom at the 2 position. It has similar applications.

    1-Bromonaphthalene: A brominated derivative used in organic synthesis and as a solvent.

The uniqueness of this compound lies in its dual chlorine substitution, which imparts distinct reactivity and applications compared to its mono-substituted counterparts.

Properties

Molecular Formula

C11H8Cl2

Molecular Weight

211.08 g/mol

IUPAC Name

1-chloro-7-(chloromethyl)naphthalene

InChI

InChI=1S/C11H8Cl2/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6H,7H2

InChI Key

KJAFNUQHDYBTNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CCl)C(=C1)Cl

Origin of Product

United States

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